molecular formula C9H9F3N2O B13425447 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- CAS No. 220951-48-4

3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)-

Katalognummer: B13425447
CAS-Nummer: 220951-48-4
Molekulargewicht: 218.18 g/mol
InChI-Schlüssel: YLAROMHQHSZOSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- is a chemical compound with the molecular formula C9H10F3N2O It is known for its unique structure, which includes a pyrrolidine ring, a nitrile group, and a trifluoroacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- typically involves the reaction of pyrrolidine with acetonitrile and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Pyrrolidine} + \text{Acetonitrile} + \text{Trifluoroacetic Anhydride} \rightarrow \text{3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)-} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The nitrile and trifluoroacetyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can also participate in various chemical transformations, contributing to the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Pyrrolidineacetonitrile: Lacks the trifluoroacetyl group, leading to different reactivity and applications.

    4-Methylene-1-(trifluoroacetyl)-pyrrolidine: Similar structure but different positioning of functional groups.

Uniqueness

The presence of both the nitrile and trifluoroacetyl groups in 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- makes it unique in terms of its reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

220951-48-4

Molekularformel

C9H9F3N2O

Molekulargewicht

218.18 g/mol

IUPAC-Name

2-[4-methylidene-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]acetonitrile

InChI

InChI=1S/C9H9F3N2O/c1-6-4-14(5-7(6)2-3-13)8(15)9(10,11)12/h7H,1-2,4-5H2

InChI-Schlüssel

YLAROMHQHSZOSB-UHFFFAOYSA-N

Kanonische SMILES

C=C1CN(CC1CC#N)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.